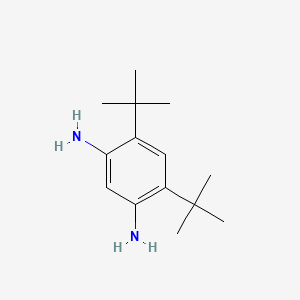![molecular formula C14H19N3O3 B2678689 N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide CAS No. 1385267-93-5](/img/structure/B2678689.png)
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a cyanomethyl group, and an amide linkage, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Cyanomethyl Group: This step often involves the reaction of an appropriate amine with a cyanomethylating agent such as chloroacetonitrile under basic conditions.
Amide Bond Formation: The intermediate is then reacted with a carboxylic acid derivative, such as furan-2-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Final Assembly: The final product is obtained after purification steps, which may include recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes using industrial chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyanomethyl group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The amide linkage can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like DCM or acetonitrile, and bases like triethylamine.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor for specific enzymes due to its amide and cyanomethyl groups, which can mimic natural substrates or inhibitors.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties, including potential anti-inflammatory or anticancer activities. The presence of the furan ring and amide linkage is often associated with bioactivity.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]benzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic properties and reactivity. The combination of the cyanomethyl group and the furan ring makes it particularly versatile for chemical modifications and biological interactions.
Properties
IUPAC Name |
N-[1-[cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-4-17(8-7-15)14(19)12(10(2)3)16-13(18)11-6-5-9-20-11/h5-6,9-10,12H,4,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRLCVBZEIECOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C(C(C)C)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2678609.png)


![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)
![3-allyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678618.png)
![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)





![3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2678627.png)

![4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde](/img/structure/B2678629.png)
